1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a piperidine ring attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a receptor antagonist or agonist.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:
1-Methyl-4-piperidone: Known for its use in the synthesis of various pharmaceuticals and as a solvent in chemical reactions.
3-Methyl-1-(1-methylpiperidin-4-yl)urea:
4-Aminopiperidines: These compounds are known for their biological activity and are used in the development of analgesics and other therapeutic agents.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperidine ring, potentially offering distinct biological and chemical properties.
Properties
IUPAC Name |
1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJITLRFLSAQBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591894 |
Source
|
Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-74-7 |
Source
|
Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.